

Spectroscopic Data of 2-Iodothiazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodothiazole**

Cat. No.: **B1589636**

[Get Quote](#)

This technical guide offers an in-depth analysis of the spectroscopic signature of **2-iodothiazole**, a key heterocyclic building block in medicinal chemistry and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data is crucial for structural elucidation, reaction monitoring, and quality control. This document provides a detailed examination of the expected spectroscopic data, interpretation principles, and generalized experimental protocols.

Introduction to 2-Iodothiazole and its Spectroscopic Characterization

2-Iodothiazole (C_3H_2INS) is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with an iodine atom substituted at the C2 position.^[1] Its molecular structure dictates a unique electronic environment, which is reflected in its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. Spectroscopic analysis provides a fingerprint of the molecule, allowing for unambiguous identification and characterization.

Molecular Structure and Properties:

- IUPAC Name: 2-iodo-1,3-thiazole^[1]
- Molecular Formula: C_3H_2INS ^[1]

- Molecular Weight: 211.03 g/mol [\[1\]](#)
- CAS Number: 3034-54-6[\[1\]](#)

The following sections will delve into the specific spectroscopic techniques used to characterize **2-iodothiazole**. While direct experimental spectra for this specific compound are not widely published, this guide presents predicted data based on established principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For **2-iodothiazole**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-iodothiazole** is expected to be relatively simple, showing two signals corresponding to the two protons on the thiazole ring. The chemical shifts are influenced by the aromaticity of the ring and the electronic effects of the nitrogen, sulfur, and iodine atoms.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.6 - 7.8	Doublet (d)	~3.5 - 4.5	H5
~7.2 - 7.4	Doublet (d)	~3.5 - 4.5	H4

Rationale for Predictions:

- The thiazole ring is aromatic, placing the protons in the typical downfield region for aromatic protons (7-9 ppm).[\[2\]](#)[\[3\]](#)
- The H5 proton is adjacent to the sulfur atom, while the H4 proton is adjacent to the nitrogen atom. The relative electronegativity and electronic effects of these heteroatoms, along with the iodine at C2, will influence their precise chemical shifts.

- The two protons (H4 and H5) are on adjacent carbons and will therefore couple with each other, resulting in a doublet for each signal.^[2] The coupling constant for protons on a five-membered aromatic ring is typically in the range of 3-5 Hz.

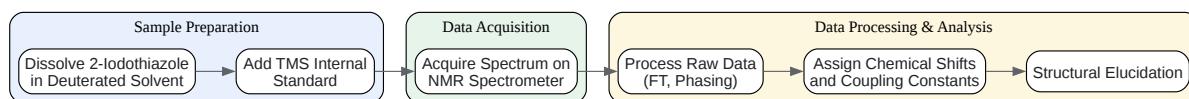
Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-iodothiazole** in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide information about the carbon environments in **2-iodothiazole**. Three distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring.

Predicted ^{13}C NMR Data:


Chemical Shift (δ , ppm)	Assignment
~90 - 100	C2
~145 - 150	C4
~120 - 125	C5

Rationale for Predictions:

- C2: The carbon atom directly bonded to the highly electronegative iodine atom will experience a significant upfield shift due to the "heavy atom effect".^[4] This is a characteristic feature for carbons attached to iodine.

- C4: This carbon is adjacent to the nitrogen atom and is expected to be the most downfield of the CH carbons due to the deshielding effect of the nitrogen.[5]
- C5: This carbon is adjacent to the sulfur atom and is expected to appear at a chemical shift intermediate between C2 and C4.

Workflow for NMR Data Acquisition and Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted Infrared (IR) Spectroscopy Data:

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100 - 3000	C-H stretching (aromatic)
~1600 - 1450	C=C and C=N stretching (thiazole ring)
~1250 - 1000	C-H in-plane bending
~900 - 675	C-H out-of-plane bending
~600 - 500	C-I stretching

Rationale for Predictions:

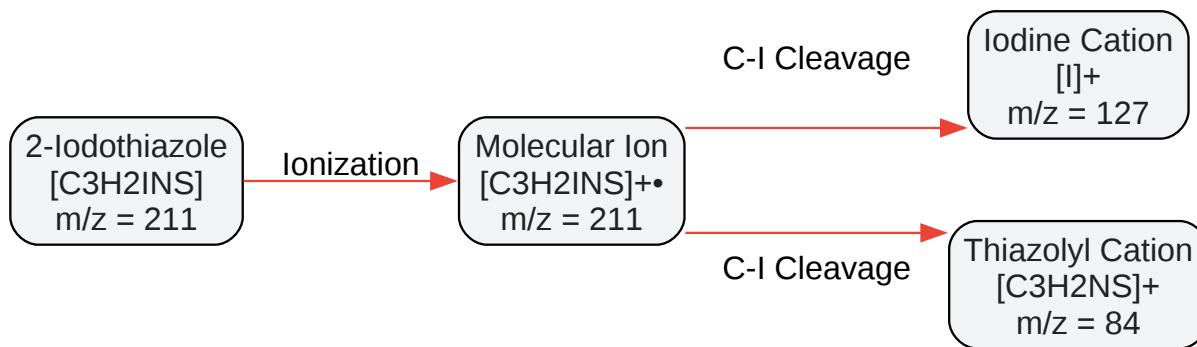
- C-H Stretching: The C-H bonds on the aromatic thiazole ring are expected to show stretching vibrations just above 3000 cm^{-1} .^[6]
- Ring Stretching: The C=C and C=N bonds within the aromatic ring will have characteristic stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.^[6]
- C-I Stretching: The carbon-iodine bond is a weaker bond and involves a heavy atom, so its stretching frequency is expected to be in the far-infrared region, typically between 600 and 500 cm^{-1} .^[7]

Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation: The sample can be analyzed as a neat liquid (if liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a solid dispersed in a KBr pellet.
- Background Spectrum: A background spectrum of the empty spectrometer (or the KBr pellet without the sample) is recorded to subtract atmospheric and instrumental interferences.
- Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.


Predicted Mass Spectrometry Data:

m/z (Mass-to-Charge Ratio)	Assignment
211	$[M]^+$ (Molecular Ion)
127	$[I]^+$
84	$[M - I]^+$ or $[C_3H_2NS]^+$

Rationale for Predictions:

- Molecular Ion Peak: The molecular ion peak ($[M]^+$) is expected at an m/z value corresponding to the molecular weight of **2-iodothiazole**, which is 211.^[1] Since iodine is monoisotopic (^{127}I), there will not be a significant M+2 peak as seen with chlorine or bromine containing compounds.^[8]
- Key Fragments:
 - The C-I bond is relatively weak and can cleave to give a prominent peak for the iodine cation at m/z 127.^{[8][9]}
 - Loss of the iodine atom from the molecular ion would result in a fragment at m/z 84, corresponding to the thiazolyl cation ($[C_3H_2NS]^+$).

Proposed Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway for **2-iodothiazole**.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.[\[10\]](#)
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of **2-iodothiazole** through NMR, IR, and MS provides a complete picture of its molecular structure. The predicted data in this guide, based on fundamental principles and comparison with related compounds, serves as a valuable reference for researchers. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups and bond vibrations, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. This comprehensive spectroscopic analysis is indispensable for ensuring the identity and purity of **2-iodothiazole** in synthetic and medicinal chemistry applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodothiazole | C3H2INS | CID 10867563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. ^1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. ^{13}C nmr spectrum of iodoethane $\text{C}_2\text{H}_5\text{I}$ $\text{CH}_3\text{CH}_2\text{I}$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C_{13} ^{13}C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. compoundchem.com [compoundchem.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. mass spectrum of 2-iodobutane $\text{C}_4\text{H}_9\text{I}$ $\text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_3$ fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Tandem mass spectrometry of deprotonated iodothyronines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Iodothiazole: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589636#spectroscopic-data-of-2-iodothiazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com